Methyl 4-methoxyphenylacetate
Overview
Description
Methyl 4-methoxyphenylacetate is a clear colorless to yellow liquid . It has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .
Synthesis Analysis
This compound can be synthesized from methanol and 4-methoxyphenylacetic acid . It has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .
Molecular Structure Analysis
The molecular formula of this compound is C10H12O3 . Its average mass is 180.201 Da and its monoisotopic mass is 180.078644 Da .
Chemical Reactions Analysis
This compound has been used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .
Physical and Chemical Properties Analysis
This compound is a clear colorless to yellow liquid . It has a boiling point of 158 °C/19 mmHg (lit.) and a density of 1.135 g/mL at 25 °C (lit.) .
Scientific Research Applications
Electrolytic Transformation
The anodic methoxylation of some ring-substituted phenylacetic acids, including Methyl 4-methoxyphenylacetate, has been studied. This research focuses on the transformations occurring during the electrolysis of 4-methoxyphenylacetic acid in methanol. These transformations involve the conversion of the methyl ether into the dimethyl acetal and then into the methyl orthoester (Wladislaw & Viertler, 1968).
Metabolite Production by Fungi
Phenylacetic acid derivatives, including this compound, have been identified as products of fungal cultures. The study focused on Curvularia lunata, a fungus that produces several phenylacetic acid derivatives when grown on a specific medium. These compounds were analyzed for their antimicrobial and antioxidant activity (Varma et al., 2006).
Brain Metabolism Studies
The formation of 4-methoxyphenylacetic acid in the brain was examined in the context of studies on brain metabolism and the impact of enzyme inhibitors. These studies explored how inhibitors of catechol-O-methyl transferase affect the concentrations of various acids in the brains of mice, providing insights into neurological processes (Murphy et al., 1969).
Chemical Analysis Techniques
Research has been conducted on the development of methods for the quantitative determination of 4-methoxyphenylacetic acid in biological fluids using techniques such as mass fragmentography. This is crucial for analyzing and understanding the presence and concentration of this compound in various biological samples (Bertilsson & Palmér, 1973).
Natural Products Research
This compound has been isolated from various natural sources, such as mangrove-derived fungi. Studies in this area focus on the extraction and characterization of this compound, exploring its potential applications in natural products and pharmaceuticals (Mei et al., 2020).
Synthesis Process Studies
Studies have been conducted on the synthesis of this compound, investigating the process parameters and optimization strategies to improve yield and efficiency (Shi-gang, 2011).
Safety and Hazards
Methyl 4-methoxyphenylacetate is classified as a flammable liquid and vapor . It should be kept away from heat/sparks/open flames/hot surfaces and no smoking should occur near it . The container should be kept tightly closed and grounded/bonded with the receiving equipment . It should be used with explosion-proof electrical/ventilating/lighting/equipment and only non-sparking tools . Precautionary measures should be taken against static discharge and protective gloves/protective clothing/eye protection/face protection should be worn .
Relevant Papers
This compound was used in the synthesis of 7,8-dihydroxy-2-(4′-hydroxybenzyl)-4H-1-benzopyran-4-one .
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-12-9-5-3-8(4-6-9)7-10(11)13-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYLDVNTWDEAJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178473 | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23786-14-3 | |
Record name | Methyl 4-methoxybenzeneacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23786-14-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023786143 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80178473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 4-methoxyphenylacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.700 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL 4-METHOXYPHENYLACETATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CCD9T5HQ7M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Methyl 4-methoxyphenylacetate in Gloeophyllum odoratum?
A1: Research indicates that this compound, alongside other aromatic compounds, contributes to the characteristic pleasant odor of Gloeophyllum odoratum []. These compounds are believed to originate from the lignin of the host tree, broken down and transformed by the fungus.
Q2: How was this compound identified in Gloeophyllum odoratum?
A2: The researchers employed a combination of advanced analytical techniques to isolate and characterize this compound from the hot water extract of Gloeophyllum odoratum fruiting bodies. These techniques included gas chromatography, mass spectrometry, and NMR spectroscopy [].
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